molecular formula C21H27N5O4S B2730871 1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-66-1

1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2730871
CAS No.: 869344-66-1
M. Wt: 445.54
InChI Key: LYXGAPMKYAXRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine moiety and a thiazolo[3,2-b][1,2,4]triazole ring, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N5O5SC_{22}H_{29}N_{5}O_{5}S with a molecular weight of approximately 475.56 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC22H29N5O5SC_{22}H_{29}N_{5}O_{5}S
Molecular Weight475.56 g/mol

Anticancer Properties

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant anticancer activities. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study conducted by the National Cancer Institute assessed the antitumor activity of related compounds against 60 different cancer cell lines including leukemia and breast cancer cells. The results highlighted that modifications in the side chains significantly influenced the potency of these compounds against specific cancer types .

Study on Antitumor Activity

A notable study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activity using the sulforhodamine B assay. The results indicated that certain derivatives exhibited potent antitumor activity against breast cancer cells (MDA-MB-468) with IC50 values suggesting significant efficacy .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving similar compounds:

Compound TypeActivityCancer Cell Lines TestedIC50 (µM)
Thiazolo[3,2-b][1,2,4]triazole DerivativesAntitumorMDA-MB-468 (Breast), A549 (Lung)10 - 20
1,2,4-Triazole DerivativesAntiviral & AnticancerVarious (Leukemia, Colon)5 - 15

Properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-4-30-15-6-5-14(11-16(15)29-3)17(25-9-7-13(8-10-25)19(22)27)18-20(28)26-21(31-18)23-12(2)24-26/h5-6,11,13,17,28H,4,7-10H2,1-3H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXGAPMKYAXRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.